3-(Dimethylamino)-2-(4-methoxyphenyl)acrylonitrile
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Overview
Description
3-(Dimethylamino)-2-(4-methoxyphenyl)acrylonitrile is an organic compound characterized by the presence of a dimethylamino group, a methoxyphenyl group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-2-(4-methoxyphenyl)acrylonitrile typically involves the reaction of 4-methoxybenzaldehyde with dimethylamine and acrylonitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde reacts with the amine to form an imine intermediate, which subsequently reacts with acrylonitrile to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acrylonitriles.
Scientific Research Applications
3-(Dimethylamino)-2-(4-methoxyphenyl)acrylonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 3-(Dimethylamino)-2-(4-methoxyphenyl)acrylonitrile exerts its effects is primarily through its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group but lacks the acrylonitrile moiety.
4-Methoxybenzylamine: Contains the methoxyphenyl group but differs in the amine functionality.
2-(4-Methoxyphenyl)acetonitrile: Similar in having the methoxyphenyl and nitrile groups but lacks the dimethylamino group.
Uniqueness: 3-(Dimethylamino)-2-(4-methoxyphenyl)acrylonitrile is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a versatile compound in various chemical transformations and applications.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14(2)9-11(8-13)10-4-6-12(15-3)7-5-10/h4-7,9H,1-3H3/b11-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLABNWECQGHOL-LUAWRHEFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C#N)\C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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